An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzoic acid is a nitro-substituted aromatic carboxylic acid that serves as a versatile intermediate and reagent in various chemical and analytical applications.[1][2] Its reactivity, stemming from the presence of two electron-withdrawing nitro groups and a carboxylic acid moiety, makes it a compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 2,4-Dinitrobenzoic acid, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
The structural attributes and identifiers of 2,4-Dinitrobenzoic acid are fundamental to its chemical behavior and are summarized below.
Structural Diagram
Caption: Chemical structure of 2,4-Dinitrobenzoic acid.
Identifiers
| Identifier | Value |
| IUPAC Name | 2,4-Dinitrobenzoic acid |
| CAS Number | 610-30-0[3][4][5][6][7] |
| Molecular Formula | C₇H₄N₂O₆[3][4][5][6][7] |
| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-][3][8] |
| InChI | InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)[4][5][6][8] |
| InChIKey | ZIIGSRYPZWDGBT-UHFFFAOYSA-N[3][4][5][6][8] |
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dinitrobenzoic acid is presented in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 212.12 g/mol [3][7] |
| Appearance | Yellow crystalline solid[2] |
| Melting Point | 176-180 °C[8][9] |
| Purity | Typically ≥96%[4][8] |
| Storage Temperature | Store below +30°C[9] |
Experimental Protocols
This section details established experimental procedures for the synthesis of 2,4-Dinitrobenzoic acid and its application in analytical methodologies.
Synthesis of 2,4-Dinitrobenzoic Acid
Two primary synthetic routes for 2,4-Dinitrobenzoic acid are described below.
This is a two-step synthesis involving the nitration of toluene (B28343) followed by the oxidation of the resulting 2,4-dinitrotoluene (B133949).[5][10]
Step 1: Nitration of Toluene to 2,4-Dinitrotoluene [1]
-
Materials: Toluene, concentrated nitric acid, concentrated sulfuric acid, ice, methanol (B129727).
-
Procedure:
-
Prepare a nitrating mixture by carefully adding a specific ratio of concentrated nitric acid to concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to toluene while maintaining a temperature below 60°C.
-
After the addition is complete, raise the temperature to 90-98°C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly into ice water to precipitate the crude 2,4-dinitrotoluene.
-
Filter the precipitate, wash with water, and recrystallize from hot methanol to obtain pure 2,4-dinitrotoluene. A yield of approximately 68.5% can be expected.[1]
-
Step 2: Oxidation of 2,4-Dinitrotoluene to 2,4-Dinitrobenzoic Acid [1]
-
Materials: 2,4-dinitrotoluene, potassium permanganate (B83412), water, catalyst (optional).
-
Procedure:
-
Add 2,4-dinitrotoluene to water and heat the mixture to boiling.
-
Add potassium permanganate and a suitable catalyst (if any) in portions.
-
Reflux the reaction mixture at a constant temperature for approximately 5 hours.
-
Filter the hot solution and acidify the filtrate to precipitate the 2,4-Dinitrobenzoic acid.
-
Filter, wash, and recrystallize the product from water to obtain pure 2,4-Dinitrobenzoic acid. A yield of around 50.8% has been reported for this step.[1]
-
This alternative synthesis involves the nitration of bibenzyl to form tetranitrobibenzyl, which is then oxidized to 2,4-Dinitrobenzoic acid.[1] This method is noted for its milder reaction conditions.[1]
Step 1: Nitration of Bibenzyl to Tetranitrobibenzyl
-
Materials: Bibenzyl, fuming nitric acid.
-
Procedure:
-
Add bibenzyl to fuming nitric acid (98%) in a 1:10 to 1:15 mass ratio.
-
Stir the reaction mixture at 18-35°C for 2-5 hours.
-
Pour the reaction mixture into ice water to precipitate a pale yellow solid, which is the tetranitrobibenzyl intermediate.
-
Step 2: Oxidation of Tetranitrobibenzyl to 2,4-Dinitrobenzoic Acid
-
Materials: Tetranitrobibenzyl, potassium permanganate, benzene, dicyclohexyl-18-crown-6.
-
Procedure:
-
Add tetranitrobibenzyl, potassium permanganate (in three batches), and dicyclohexyl-18-crown-6 to benzene.
-
Stir the mixture at room temperature for 5 hours.
-
Follow a standard workup procedure to isolate the pure 2,4-Dinitrobenzoic acid. A reported yield for this process is 54.44%.[1]
-
Analytical Applications
2,4-Dinitrobenzoic acid is utilized in several analytical methods, two of which are detailed below.
2,4-Dinitrobenzoic acid can be used for the quantitative determination of diazepam in pure samples and pharmaceutical preparations.[9][11][12] The method is based on the formation of a colored complex between diazepam and 2,4-Dinitrobenzoic acid in an alkaline medium.[4]
-
Materials: Diazepam standard solution, 2,4-Dinitrobenzoic acid solution (5 x 10⁻³ M), sodium hydroxide (B78521) solution (10 M), ethanol.
-
Procedure:
-
Transfer a solution containing 17.0-83.0 µg/ml of diazepam into a 10 ml measuring flask.
-
Add 0.6 ml of 5 x 10⁻³ M 2,4-Dinitrobenzoic acid solution.
-
Add an appropriate amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.
-
Complete the volume to 10 ml with ethanol, shake well, and allow the mixture to stand for 60 minutes at room temperature for full color development.
-
Measure the absorbance of the resulting colored solution at 500 nm.[4]
-
2,4-Dinitrobenzoic acid serves as a chromophore probe for the analysis of perfluorinated carboxylic acids (PFCAs) in water by CZE with indirect UV detection.[9][11][12][13]
-
Apparatus: Capillary electrophoresis system with a UV detector.
-
Reagents: Tris buffer (50 mM, pH 9.0), methanol, 2,4-Dinitrobenzoic acid (as the chromophore).
-
Procedure:
-
Prepare the background electrolyte (BGE) consisting of a 50 mM Tris solution at pH 9.0 with 50% methanol.[13]
-
Use 2,4-Dinitrobenzoic acid as the chromophore in the BGE.
-
Perform the CZE separation of C6-C12 PFCAs. The baseline separation is typically achieved within 20 minutes.[13]
-
Detection is carried out using an indirect UV detection method.
-
Reactivity and Applications
2,4-Dinitrobenzoic acid is a valuable reactant in several organic transformations:
-
Decarboxylative C-N Cross-Coupling Reactions: It can participate in reactions where the carboxylic acid group is removed and a new carbon-nitrogen bond is formed.[8][9]
-
Synthesis of Zwitterionic Azaspirocyclic Hydantoins: It reacts with various carbodiimides through an in situ intramolecular dearomatization reaction to produce these complex heterocyclic compounds.[8][9][12]
-
Preparation of 1-(2,4-dinitrophenyl)ethanone: This is achieved through condensation with dimethyl malonate followed by a decarboxylation reaction.[8][9]
-
Production of 2,4-dinitro-benzoyl chloride: It can be converted to the corresponding acid chloride, a useful acylating agent.[9]
Logical Workflow for Synthesis from Toluene
Caption: Workflow for the synthesis of 2,4-Dinitrobenzoic acid from toluene.
References
- 1. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Show how to convert toluene to (a) 2,4-dinitrobenzoic acid and (b) 3,5 -d.. [askfilo.com]
- 5. galaxypub.co [galaxypub.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
- 12. Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
